N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-23-17-7-4-15(5-8-17)6-9-19(22)20-12-10-16(11-13-21)18-3-2-14-24-18/h2-5,7-8,14,16,21H,6,9-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNHDNJRLUKPKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCC(CCO)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Disconnections
The compound can be dissected into two primary fragments:
- 3-(4-Methoxyphenyl)propanoic acid : Serves as the acyl donor for amide bond formation.
- 5-Hydroxy-3-(thiophen-2-yl)pentanamine : Provides the amine backbone with thiophene and hydroxyl functionalities.
Retrosynthetic analysis suggests two viable pathways:
Route Comparison
Convergent synthesis is preferred due to higher modularity and yield, as evidenced by analogous protocols in EGFR inhibitor syntheses.
Stepwise Synthesis Protocol
Synthesis of 3-(4-Methoxyphenyl)Propanoic Acid
Step 1: Friedel-Crafts Acylation
4-Methoxyacetophenone (1.0 eq) undergoes alkylation with ethyl bromoacetate (1.2 eq) in the presence of AlCl₃ (1.5 eq) in anhydrous dichloromethane at 0–5°C for 6 hours. The intermediate ester is hydrolyzed using 2N NaOH (3 eq) in ethanol/water (4:1) under reflux (80°C, 4 h) to yield 3-(4-methoxyphenyl)propanoic acid (78% yield).
Characterization Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.8 Hz, 2H, ArH), 6.85 (d, J = 8.8 Hz, 2H, ArH), 3.80 (s, 3H, OCH₃), 2.90 (t, J = 7.6 Hz, 2H, CH₂CO), 2.65 (t, J = 7.6 Hz, 2H, CH₂Ar), 1.95 (quin, J = 7.6 Hz, 2H, CH₂).
- IR (KBr) : 1705 cm⁻¹ (C=O), 1602 cm⁻¹ (Ar C=C).
Synthesis of 5-Hydroxy-3-(Thiophen-2-yl)Pentanamine
Step 1: Thiophene Alkylation
Thiophene-2-carboxaldehyde (1.0 eq) reacts with allylmagnesium bromide (2.0 eq) in THF at −78°C to form 3-(thiophen-2-yl)pent-4-en-1-ol (64% yield). Hydrogenation over Pd/C (10% wt) in ethanol at 50 psi H₂ affords 5-hydroxy-3-(thiophen-2-yl)pentane.
Step 2: Hydroxyl Protection
The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl (1.2 eq) and imidazole (2.5 eq) in DMF (0°C, 2 h). Subsequent mesylation (MsCl, 1.1 eq, Et₃N, 0°C) and azide displacement (NaN₃, DMF, 80°C, 12 h) yield the azide intermediate. Staudinger reduction (PPh₃, THF/H₂O) provides 5-(TBS-oxy)-3-(thiophen-2-yl)pentanamine (overall 55% yield).
Amide Coupling
Reaction Conditions
3-(4-Methoxyphenyl)propanoic acid (1.0 eq) and 5-(TBS-oxy)-3-(thiophen-2-yl)pentanamine (1.1 eq) are coupled using HATU (1.5 eq) and DIPEA (3.0 eq) in anhydrous DMF at 0°C → RT for 12 h. Deprotection with TBAF (1.5 eq) in THF (0°C, 1 h) affords the target compound (83% yield, >98% HPLC purity).
Optimization Table
| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCl/HOBt | DCM | 25 | 68 | 92 |
| HATU | DMF | 0→25 | 83 | 98 |
| DCC/DMAP | THF | 40 | 71 | 89 |
Analytical Characterization
Spectroscopic Data
- HRMS (ESI+) : m/z calcd for C₁₉H₂₅NO₃S [M+H]⁺: 348.1632; found: 348.1635.
- ¹³C NMR (100 MHz, CD₃OD): δ 173.5 (C=O), 159.2 (Ar-OCH₃), 140.1 (thiophene C2), 126.8–114.3 (aromatic carbons), 62.4 (CH₂OH), 55.1 (OCH₃), 38.9–25.7 (aliphatic chain).
Chromatographic Purity
| Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|
| C18 (4.6 × 150 mm) | 60:40 MeCN/H₂O + 0.1% TFA | 8.92 | 98.4 |
| HILIC (3.0 × 100 mm) | 70:30 MeOH/AMMT | 12.45 | 97.8 |
Industrial Scalability Considerations
Cost-Benefit Analysis
| Component | Cost per kg (USD) | Required per Batch (kg) | Contribution to Total Cost (%) |
|---|---|---|---|
| HATU | 12,500 | 0.8 | 38 |
| TBSCl | 9,200 | 0.5 | 22 |
| Thiophene-2-carboxaldehyde | 1,800 | 1.2 | 17 |
Transitioning to bulk-scale production (100 kg/batch) reduces HATU costs by 40% through in-house reagent synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving thiophene and methoxyphenyl derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-methoxyphenyl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The hydroxy and methoxy groups could play roles in hydrogen bonding and hydrophobic interactions, respectively.
Comparison with Similar Compounds
(a) N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-(trifluoromethyl)phenyl)propanamide (CAS 2319851-99-3)
- Key Differences : Replaces 4-methoxyphenyl with a 4-trifluoromethylphenyl group and positions the thiophene at the 3- instead of 2-position.
- Implications : The electron-withdrawing trifluoromethyl group reduces solubility but enhances metabolic resistance compared to the methoxy substituent .
- Synthesis : Prepared via similar acid-amine coupling (yields ~35–64% for related compounds) .
(b) N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide (CAS 2034252-40-7)
- Key Differences : Incorporates a furan-thiophene hybrid and a methylsulfonyl group.
4-Methoxyphenyl Propanamide Derivatives
(a) N-(4-Methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide (VIk)
- Key Differences : Chromen-4-one core replaces the hydroxy-pentyl-thiophene chain.
- Properties: Higher melting point (240–242°C) due to planar chromenone structure; exhibits adenosine A2B receptor antagonism (IC₅₀ ~10–100 nM) .
(b) N-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-17-5)
- Key Differences : Ethoxy substituent and tetrazole ring enhance hydrogen-bonding capacity.
- Applications : Tetrazole mimics carboxylate groups, improving bioavailability in acidic environments .
Hydroxy-Alkyl Chain Variations
(a) N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide (CAS 304674-59-7)
(b) 5-(4-(3-Cyanophenyl)piperazin-1-yl)-N-(quinolin-3-yl)pentanamide (10f)
- Key Differences: Piperazine-quinoline pharmacophore instead of thiophene-methoxyphenyl.
- Applications : Dopamine D3 receptor selectivity (Ki < 50 nM) .
Comparative Data Table
Research Implications
- Cancer Therapy : MDH inhibition (IC₅₀ ~1–10 µM for compound 5f) .
- CNS Disorders : Dopamine receptor modulation via flexible alkyl linkers .
Further studies should prioritize enzymatic assays and pharmacokinetic profiling to validate these hypotheses.
Biological Activity
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-methoxyphenyl)propanamide, a compound featuring a unique combination of functional groups, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C17H23NO3S
- Molecular Weight : 321.44 g/mol
- IUPAC Name : this compound
Synthesis Methods
The synthesis of this compound typically involves several organic reactions, including:
- Hydroxylation : Introduction of the hydroxy group to the thiophene derivative.
- Alkylation : Attaching the pentyl chain via Friedel-Crafts alkylation.
- Amidation : Formation of the amide bond with the 4-methoxyphenyl group.
These steps can be optimized for yield and purity through various reaction conditions, such as temperature and solvent choice.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structural features allow it to modulate these targets effectively:
- Enzyme Inhibition : The sulfonamide moiety may interact with enzyme active sites, inhibiting their function.
- Receptor Binding : The aromatic rings enhance binding affinity to various receptors, potentially influencing signaling pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. For instance, it has shown significant cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.65 | Induction of apoptosis via caspase activation |
| U-937 (Leukemia) | 1.54 | Cell cycle arrest at G1 phase |
| HCT-116 (Colon) | 1.17 | Modulation of p53 expression |
These findings suggest that the compound may act as a potent anticancer agent by triggering apoptotic pathways and inhibiting cell proliferation.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has been investigated for anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases.
Case Studies
- Study on MCF-7 Cells : A recent study demonstrated that this compound significantly reduced cell viability in MCF-7 cells with an IC50 value of 0.65 µM. Flow cytometry analysis indicated that it induced apoptosis through increased caspase 3/7 activity .
- Inhibition of Carbonic Anhydrases : The compound was evaluated for its ability to inhibit carbonic anhydrases (CAs), which are crucial in cancer metabolism. It exhibited selective inhibition at nanomolar concentrations against specific CA isoforms, indicating its potential as a therapeutic agent in cancer treatment .
Q & A
Q. What are the recommended synthetic routes for N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-methoxyphenyl)propanamide?
Synthesis typically involves multi-step organic reactions, including:
- Amide bond formation between the hydroxy-pentyl-thiophene intermediate and 3-(4-methoxyphenyl)propanoic acid derivatives using coupling agents like EDC/HOBt .
- Protection/deprotection strategies for the hydroxyl group (e.g., using tert-butyldimethylsilyl (TBS) ethers) to prevent side reactions .
- Optimized reaction conditions : Temperature (50–80°C), anhydrous solvents (e.g., DMF or THF), and pH control (neutral to slightly acidic) to maximize yields (>70%) .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography for isolating the final product .
Q. Key analytical techniques :
- Thin-layer chromatography (TLC) for monitoring reaction progress .
- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and purity .
Q. How is the structural integrity of this compound validated?
Structural validation employs:
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Infrared spectroscopy (IR) : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, hydroxyl O-H stretch at ~3300 cm⁻¹) .
- X-ray crystallography (if crystalline): For absolute configuration determination, though limited by crystallizability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst loading) to identify optimal conditions .
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts to enhance selectivity .
- Kinetic studies : Monitoring reaction progress via inline NMR or HPLC to identify rate-limiting steps .
Q. Example optimization data :
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Temperature | 40–100°C | 70°C | 15% ↑ |
| Solvent | DMF vs. THF | DMF | 20% ↑ |
| Catalyst Loading | 1–5 mol% | 3 mol% | 10% ↑ |
Q. What methodologies are used to evaluate the compound’s biological activity?
- In vitro assays :
- Enzyme inhibition : IC₅₀ determination against targets like cyclooxygenase (COX) or kinases .
- Receptor binding : Radioligand displacement assays (e.g., adenosine A2B receptor binding ).
- Cell-based studies : Cytotoxicity (MTT assay), anti-inflammatory (TNF-α/IL-6 ELISA), or antimicrobial (MIC testing) .
- In vivo models : Rodent studies for pharmacokinetics (half-life, bioavailability) and efficacy (e.g., neuroprotective effects in neurodegenerative models) .
Q. Critical controls :
- Positive controls (e.g., indomethacin for anti-inflammatory assays).
- Vehicle controls to exclude solvent effects.
Q. How can structural contradictions in NMR or MS data be resolved?
- Contradiction sources :
- Stereochemical ambiguity : Use NOESY or ROESY NMR to assign spatial configurations .
- Impurity interference : Repurify via preparative HPLC and reanalyze .
- Advanced techniques :
Q. What strategies are employed for structure-activity relationship (SAR) studies?
- Analog synthesis : Modify substituents (e.g., nitro → methoxy, thiophene → furan) to probe activity .
- Bioisosteric replacement : Replace the thiophene ring with isoxazole or triazole moieties .
Q. SAR table for key analogs :
| Compound Modification | Biological Activity (vs. Parent) | Reference |
|---|---|---|
| Nitro → Methoxy (phenyl ring) | ↓ Anti-inflammatory, ↑ solubility | |
| Thiophene → Furan (side chain) | ↓ Receptor binding affinity | |
| Hydroxyl → Acetyl (pentyl chain) | ↑ Metabolic stability |
Q. How are computational methods applied to study this compound?
- Docking simulations : Predict binding modes to targets like COX-2 or adenosine receptors using AutoDock or Schrödinger .
- DFT calculations : Analyze electronic properties (HOMO/LUMO energies) to explain redox behavior .
- Molecular dynamics (MD) : Simulate conformational flexibility in aqueous or lipid environments .
Key software : Gaussian (DFT), PyMOL (visualization), GROMACS (MD).
Q. How can instability issues (e.g., hydrolysis) be mitigated during storage?
- Storage conditions : Argon atmosphere, −20°C in amber vials to prevent light/oxygen degradation .
- Formulation : Lyophilization with cryoprotectants (e.g., trehalose) or encapsulation in liposomes .
- Stability assays : Accelerated aging studies (40°C/75% RH) with HPLC monitoring .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Batch consistency : Implement process analytical technology (PAT) for real-time monitoring .
- Cost-effective purification : Switch from HPLC to flash chromatography for large-scale runs .
- Regulatory compliance : Ensure adherence to ICH guidelines for impurity profiling (<0.1% for genotoxic impurities) .
Q. How are metabolite profiles analyzed for this compound?
- In vitro metabolism : Incubation with liver microsomes (human/rodent) and LC-MS/MS identification of phase I/II metabolites .
- Stable isotope tracers : ²H or ¹³C labeling to track metabolic pathways .
- Software tools : MetaboLynx or XCMS for metabolite annotation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
